
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
The synthesis and characterization of N-(α-bromoacyl)-α-amino esters, which include compounds similar to 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide, have been a subject of research. These compounds have been investigated for their potential biological activities. For instance, Yancheva et al. (2015) synthesized three novel N-(α-bromoacyl)-α-amino esters and evaluated their cytotoxicity, anti-inflammatory, and antibacterial activities. The study found low levels of cytotoxicity and an absence of significant antibacterial and anti-inflammatory activity, which could be beneficial for their incorporation into prodrugs (Yancheva et al., 2015).
Xanthine Oxidase Inhibitory Properties
The potential inhibitory effects of compounds similar to this compound on xanthine oxidase (XO) were also explored. Smelcerovic et al. (2016) assessed the XO inhibitory activity of three noncyclic N-(α-bromoacyl)-α-amino esters, finding that these compounds did not exhibit significant inhibitory effects against XO at the tested concentrations. This study contributes to understanding the biological activity of similar compounds (Smelcerovic et al., 2016).
Photodynamic Therapy Application
The potential use of related compounds in photodynamic therapy, particularly for cancer treatment, has been investigated. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, which showed promising properties as photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of compounds structurally related to this compound. Zhao Sheng-yin (2008) reported the synthesis of 2-Bromo-3-(1H-indol-3-yl)-N-methylmaleimide, a related compound, highlighting the synthesis methods and structural confirmation techniques used in such research (Zhao Sheng-yin, 2008).
properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-9(2)13(15)14(17)16-12-7-6-10-4-3-5-11(10)8-12/h6-9,13H,3-5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAGDRPNUCRDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




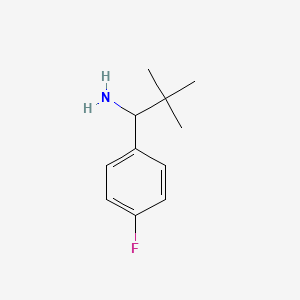
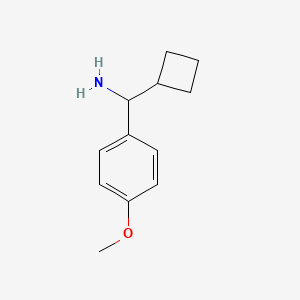
![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)


![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)
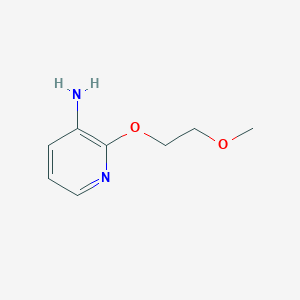
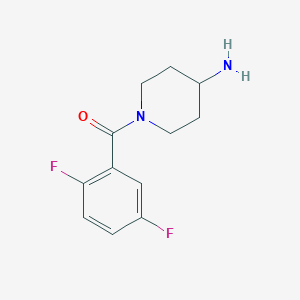
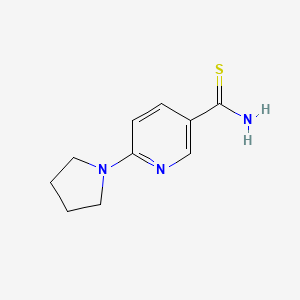
![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
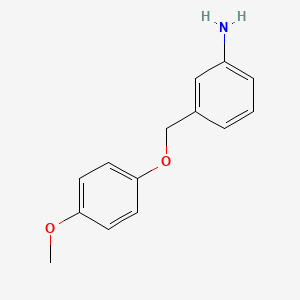
![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)